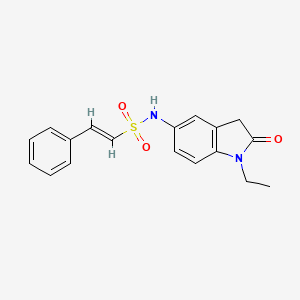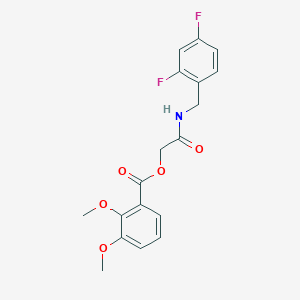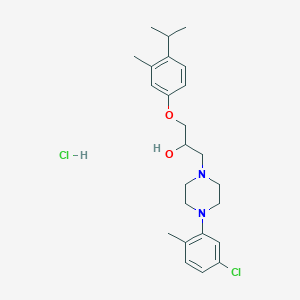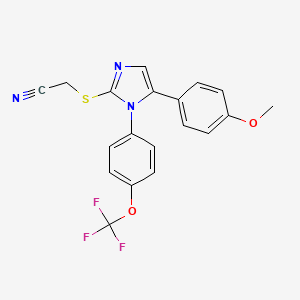
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide, also known as EAI045, is a small molecule inhibitor that targets the oncogenic mutant epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Mutations in the EGFR gene have been identified in a variety of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. EAI045 has been shown to selectively inhibit the growth of cancer cells harboring EGFR mutations, making it a promising therapeutic agent for the treatment of cancer.
Mechanism of Action
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide binds to the ATP-binding pocket of the EGFR kinase domain, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The selective inhibition of EGFR mutants by (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is thought to be due to the unique conformational changes in the mutant kinase domain that make it more susceptible to inhibition by small molecules.
Biochemical and Physiological Effects
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells harboring EGFR mutations. In addition, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide can inhibit the activation of downstream signaling pathways, such as AKT and ERK, that promote cell survival and proliferation. (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has also been shown to inhibit the growth of cancer cells that have developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib.
Advantages and Limitations for Lab Experiments
One advantage of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is its high selectivity for EGFR mutants, which can minimize off-target effects and toxicity. In addition, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has shown promising activity in preclinical models of cancer, making it a potential therapeutic agent for the treatment of EGFR mutant cancers. However, the low overall yield of the synthesis may limit its widespread use in laboratory experiments.
Future Directions
Future research on (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide could focus on the development of more efficient synthesis methods to increase the yield and availability of the compound. In addition, further studies could investigate the potential use of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide in combination with other targeted therapies or chemotherapy regimens to improve its efficacy in the treatment of cancer. Finally, clinical trials could be conducted to evaluate the safety and efficacy of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide in human patients with EGFR mutant cancers.
Synthesis Methods
The synthesis of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide involves a multi-step process that begins with the preparation of the key intermediate, 1-ethyl-2-oxoindoline-5-sulfonamide. This intermediate is then coupled with 2-bromoacetophenone in the presence of a palladium catalyst to yield the desired product, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide. The overall yield of the synthesis is reported to be around 10%.
Scientific Research Applications
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has been extensively studied in preclinical models of cancer, including cell lines and xenograft models. In vitro studies have shown that (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide selectively inhibits the growth of cancer cells harboring EGFR mutations, with minimal effects on cells expressing wild-type EGFR. In vivo studies have demonstrated that (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide can inhibit the growth of EGFR mutant tumors in xenograft models, leading to tumor regression and prolonged survival.
properties
IUPAC Name |
(E)-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-20-17-9-8-16(12-15(17)13-18(20)21)19-24(22,23)11-10-14-6-4-3-5-7-14/h3-12,19H,2,13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPZGTYIONSKHS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)
![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)

![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)

![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)


![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)